molecular formula C12H15NO3S2 B2605060 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide CAS No. 2034498-69-4

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide

Cat. No.: B2605060
CAS No.: 2034498-69-4
M. Wt: 285.38
InChI Key: MHDDEQWSMQPFQR-UHFFFAOYSA-N
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Description

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold comprising a thiophene ring substituted at the 5-position with a furan-3-yl group. The ethylsulfonamide moiety is attached via a two-carbon spacer to the thiophene’s 2-position. This structure combines electron-rich aromatic systems (furan and thiophene) with a sulfonamide group, a motif often associated with bioactivity, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c1-2-18(14,15)13-7-5-11-3-4-12(17-11)10-6-8-16-9-10/h3-4,6,8-9,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDDEQWSMQPFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=C(S1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated and aminated derivatives.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Thiophene-Based Sulfonamides and Related Derivatives

The compound shares key structural elements with several bioactive molecules documented in the literature. Below is a comparative analysis of its features against similar compounds:

Compound Key Structural Features Reported Bioactivity Reference
N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide Thiophene (2-ethylsulfonamide) + 5-furan-3-yl substituent Not explicitly reported; inferred potential for antimicrobial activity
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Thiophene (5-bromo) + oxoethyl-piperazinyl-quinolone Antibacterial activity against Gram-positive and Gram-negative pathogens
N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones Thiophene (5-methylthio) + oxoethyl-piperazinyl-quinolone Enhanced antibacterial potency compared to bromo-substituted analogs
N-Methylmethanesulfonamide derivatives (EP 2 697 207 B1) Complex oxazolidine + cyclohexenyl + methanesulfonamide Antiviral or enzyme inhibitory applications (patented, specifics undisclosed)
Ferrocenylmethylidene-sulfonamide (RSC Suppl. Material) Bicyclic sulfonamide + thiophene + ferrocenyl group Catalytic or electrochemical applications (structural focus, no explicit bioactivity)

Structural and Electronic Differences

  • Substituent Effects : The furan-3-yl group in the target compound introduces an electron-donating oxygen heterocycle, contrasting with electron-withdrawing groups (e.g., bromo in or methylthio in ). This may alter electronic density on the thiophene ring, affecting binding to biological targets.
  • Sulfonamide Chain : The ethanesulfonamide group (vs. methanesulfonamide in or dimethylated variants in ) may influence solubility and membrane permeability due to increased hydrophobicity.
  • Hybrid Heterocycles: The fusion of furan and thiophene is distinct from quinolone-thiophene hybrids (e.g., ), suggesting divergent mechanisms of action.

Pharmacological Implications

While antibacterial activity is well-documented for thiophene-quinolone hybrids , the furan-thiophene-sulfonamide combination in the target compound could target different pathways. Sulfonamides are known dihydropteroate synthase (DHPS) inhibitors, but the heterocyclic appendages here might confer selectivity for other enzymes or receptors.

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of furan and thiophene moieties, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound can be described as follows:

Property Details
Molecular Formula C15H15N1O2S1
Molecular Weight 287.36 g/mol
IUPAC Name N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]ethanesulfonamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : By binding to receptors, it could influence signaling pathways associated with various physiological responses.
  • Antioxidant Activity : The presence of furan and thiophene rings may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing furan and thiophene moieties. For instance, similar derivatives have shown moderate to excellent activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Specific findings include:

  • IC50 Values : Some derivatives demonstrated IC50 values as low as 0.20 µM against A549 cells, indicating potent anticancer activity .

Antimicrobial Activity

Compounds with similar structural features have also been investigated for their antimicrobial properties. Preliminary bioassays suggest that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Antitumor Activity :
    • Researchers synthesized a series of thiophene-furan derivatives and tested their cytotoxicity against various cancer cell lines.
    • Results indicated that certain derivatives showed significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of furan-thiophene compounds against clinical isolates.
    • The results revealed that compounds exhibited varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MICs) below 100 µg/mL against resistant strains.

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